molecular formula C6H4Cl2FN B079498 2,4-Dichloro-3-fluoroaniline CAS No. 443-93-6

2,4-Dichloro-3-fluoroaniline

Cat. No. B079498
CAS RN: 443-93-6
M. Wt: 180 g/mol
InChI Key: VEBWZLHNQCQDSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of halogenated anilines, including 2,4-dichloro-3-fluoroaniline, often involves halogenation reactions where specific positions on the aniline ring are selectively chlorinated or fluorinated. Techniques such as regioselective chlorination and fluorination are critical in obtaining the desired product with high purity and yield. Studies detail various synthetic routes, emphasizing the importance of controlling reaction conditions to achieve selectivity for the desired halogenation pattern.

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-3-fluoroaniline has been examined through crystallography and spectroscopic methods, revealing insights into its geometric configuration and intermolecular interactions. The arrangement of halogen atoms on the benzene ring significantly influences the molecule's electronic structure and reactivity. Studies have shown that the presence of chloro and fluoro groups can impact the molecule's overall stability and reactivity by altering electron distribution and molecular polarity.

Chemical Reactions and Properties

2,4-Dichloro-3-fluoroaniline participates in various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms that can be replaced by other groups. Its chemical properties are significantly influenced by the electronegative halogen atoms, making it a versatile intermediate in organic synthesis. Research has focused on understanding how these halogen substituents affect its reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties of 2,4-dichloro-3-fluoroaniline, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. These properties are determined by the molecular structure and the nature of halogen substituents. Studies provide detailed measurements of these properties, facilitating the compound's use in various chemical processes.

Chemical Properties Analysis

The chemical properties of 2,4-dichloro-3-fluoroaniline, including acidity, basicity, and reactivity, are influenced by the electron-withdrawing effects of the chloro and fluoro groups. Research into its chemical behavior under different conditions helps in understanding its potential as a building block in organic synthesis, especially in constructing complex molecules with specific functional requirements.

For detailed information and further reading on 2,4-Dichloro-3-fluoroaniline, the following references are recommended:

Scientific Research Applications

  • The study of the crystal and molecular structure of related fluoroaniline compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, offers insights into their physical properties and potential applications in material science and molecular engineering (Betz, 2015).

  • Biofield energy treatment on 3-Chloro-4-fluoroaniline, used as an intermediate in pharmaceutical synthesis, demonstrates how such treatments can modify the physical, thermal, and spectral properties of these compounds, potentially influencing their usability in different applications (Trivedi et al., 2015).

  • The metabolism of 3-chloro-4-fluoroaniline in rats, using various spectroscopic and chromatographic techniques, provides valuable data on the biological interactions and breakdown of these compounds, which is critical for assessing their safety and potential biomedical applications (Duckett et al., 2006).

  • The chemical reactions of 4,5-dichloro-1,2,3-dithiazolium chloride with fluoroanilines, resulting in various compounds, underscore the reactivity and versatility of fluoroaniline derivatives in chemical synthesis (Besson & Rees, 1995).

  • Studies on the synthesis, decomposition, and thermal stability of 4-fluoroanilines contribute to understanding their potential use in industrial and chemical processes (Zakrzewska et al., 2001).

  • Research into the degradation of 3-fluoroaniline by Rhizobium sp. highlights the environmental aspects and biodegradability of fluoroanilines, which is essential for assessing their environmental impact (Zhao et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2,4-dichloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBWZLHNQCQDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650424
Record name 2,4-Dichloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-fluoroaniline

CAS RN

443-93-6
Record name 2,4-Dichloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu

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